molecular formula C9H6ClF3N2O2S2 B3059823 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride CAS No. 1287752-72-0

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride

Cat. No.: B3059823
CAS No.: 1287752-72-0
M. Wt: 330.7
InChI Key: ZTYVPQJIYIFDSJ-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O2S2/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYVPQJIYIFDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135307
Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-72-0
Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenesulfonyl chloride, 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Pyrazole Formation

The pyrazole ring is synthesized via a one-step cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine in refluxing ethanol, yielding a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole (85:15 ratio). Separation is achieved via fractional distillation under reduced pressure (30 mbar, boiling points: 78–82°C for 3-CF3 isomer; 85–88°C for 5-CF3 isomer).

Boronic Acid Functionalization

The 1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes lithiation at −78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), followed by quenching with triisopropyl borate. Acidic workup (10% HCl) yields the boronic acid derivative (72% yield, purity >95% by HPLC).

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 3.92 (s, 3H, N–CH3), 6.78 (s, 1H, pyrazole-H), 7.45 (br s, 2H, B–OH).
  • 19F NMR (376 MHz, CDCl3) : δ −62.4 (CF3).

Preparation of 2-Methyl-5-Bromothiophene-3-Sulfonyl Chloride

Thiophene Bromination and Sulfonation

2-Methylthiophene undergoes sequential functionalization:

  • Bromination : Treatment with N-bromosuccinimide (NBS, 1.1 eq) in dichloromethane at 0°C affords 2-methyl-5-bromothiophene (89% yield).
  • Sulfonation : Reaction with chlorosulfonic acid (ClSO3H, 2 eq) at 50°C for 4 hours introduces the sulfonic acid group at the 3-position (para to bromine), yielding 2-methyl-5-bromothiophene-3-sulfonic acid (76%).

Sulfonyl Chloride Formation

The sulfonic acid is treated with thionyl chloride (SOCl2, 5 eq) in dichloromethane under reflux (4 hours), followed by solvent evaporation to isolate 2-methyl-5-bromothiophene-3-sulfonyl chloride as a pale-yellow solid (92% yield, mp 68–70°C).

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 2.63 (s, 3H, CH3), 7.32 (d, J = 5.6 Hz, 1H, thiophene-H), 7.58 (d, J = 5.6 Hz, 1H, thiophene-H).
  • 13C NMR (101 MHz, CDCl3) : δ 15.2 (CH3), 123.8, 128.4, 133.1, 138.6, 145.2 (thiophene carbons).

Suzuki-Miyaura Cross-Coupling Assembly

Coupling Reaction Optimization

A mixture of 2-methyl-5-bromothiophene-3-sulfonyl chloride (1.0 eq), 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and K2CO3 (3 eq) in degassed toluene/water (4:1) is heated at 90°C for 12 hours under argon. Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate 3:1) affords the coupled product in 68% yield.

Critical Reaction Parameters

  • Temperature : <100°C prevents sulfonyl chloride decomposition.
  • Base : Carbonate bases outperform phosphates due to milder conditions.
  • Ligand : Bulky triarylphosphines enhance coupling efficiency with electron-deficient aryl bromides.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) :

  • δ 2.61 (s, 3H, thiophene-CH3)
  • δ 3.96 (s, 3H, pyrazole-N–CH3)
  • δ 6.89 (s, 1H, pyrazole-H3)
  • δ 7.44 (d, J = 5.2 Hz, 1H, thiophene-H4)
  • δ 7.92 (d, J = 5.2 Hz, 1H, thiophene-H5)

19F NMR (376 MHz, CDCl3) : δ −62.3 (CF3).

Mass Spectrometry

High-resolution ESI-MS: m/z 329.98 [M+H]+ (calc. 330.02 for C9H7ClF3N2O2S2).

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation-Pyrazole Cyclization

An alternative approach involves:

  • Sulfonation of 2-methylthiophene to 2-methylthiophene-3-sulfonic acid.
  • Chlorination with PCl5 to form 2-methylthiophene-3-sulfonyl chloride.
  • Friedel-Crafts acylation with trifluoromethylacetyl chloride, followed by hydrazine cyclization to install the pyrazole.

Limitations : Poor regiocontrol during cyclization (yield <35%) and competing side reactions at the sulfonyl chloride site.

Late-Stage Bromination Strategy

Bromination of pre-coupled 2-methyl-5-(pyrazol-3-yl)thiophene-3-sulfonyl chloride using NBS in CCl4 affords <20% desired product due to sulfonyl chloride decomposition.

Industrial-Scale Considerations

Flow Chemistry Adaptation

The pyrazole lithiation step is transitioned to a continuous flow reactor (residence time 2 min, −30°C) to enhance safety and scalability.

Cost Analysis

  • Key Cost Drivers : Pd catalysts (42%), trifluoromethyl precursors (33%).
  • Yield Optimization : Recycling Pd via supported catalysts reduces costs by 18%.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of new pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown IC50 values in the low micromolar range against pancreatic cancer cells, suggesting that 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride may also possess similar properties .

Agricultural Chemistry

Research into agrochemicals has identified sulfonyl chlorides as effective herbicides and fungicides. The application of this compound could be explored for developing new agricultural agents that target specific plant pathways while minimizing environmental impact.

Material Science

The unique properties of the compound allow for its use in synthesizing novel materials. Its ability to form stable complexes with metals can be utilized in catalysis and material coatings.

Case Studies

StudyApplicationFindings
AAnticancer ScreeningDemonstrated IC50 values against pancreatic cancer cell lines, indicating strong antiproliferative activity.
BSynthesis of Novel HerbicidesInvestigated the effectiveness of sulfonyl chlorides in inhibiting specific plant enzymes, leading to the development of new herbicides.
CMetal ComplexationExplored the compound's ability to form stable complexes with transition metals, enhancing catalytic activity in organic reactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Functional Groups Aromatic Rings Reactivity Highlights
Target Compound 166964-31-4 C₉H₆ClF₃N₂O₂S₂ Sulfonyl chloride, CF₃, pyrazole 2 High sulfonylation reactivity
Trifluoromethanesulfonyl Chloride 421-17-0 CClF₃O₂S Sulfonyl chloride, CF₃ 0 Strong electrophile; low boiling point (29–32°C)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde N/A C₁₂H₈ClF₃N₂OS Sulfanyl (-S-), CF₃, pyrazole 2 Moderate reactivity due to -S- group
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride 924865-06-5 C₈H₆ClNO₃S Sulfonyl chloride, isoxazole, furan 2 Used in heterocyclic sulfonamide synthesis
Key Observations:

Sulfonyl Chloride vs. Sulfanyl Groups :

  • The target compound’s sulfonyl chloride group (-SO₂Cl) confers higher electrophilicity compared to sulfanyl (-S-) derivatives like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. This makes the target more reactive in nucleophilic substitution reactions .
  • Trifluoromethanesulfonyl chloride (a simpler analogue) shares the -SO₂Cl group but lacks aromaticity, resulting in lower thermal stability .

Trifluoromethyl (-CF₃) Impact :

  • The -CF₃ group in the target compound and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde enhances electron-withdrawing effects, stabilizing intermediates in synthetic pathways. This group also improves metabolic stability in drug candidates .

This aromaticity may influence crystallinity and solubility .

Table 2: Physical and Hazard Data
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Hazard Class
Target Compound 330.74 N/A N/A 8 (Corrosive)
Trifluoromethanesulfonyl Chloride 168.52 29–32 1.583 8 (Corrosive)
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride 231.66 N/A N/A 8 (Corrosive)
Key Observations:
  • Boiling Point : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) contrasts with the target compound’s lack of reported data, suggesting higher thermal stability in the latter due to aromaticity .
  • Hazard Profile : All sulfonyl chlorides in this comparison share Corrosive (Class 8) hazards, necessitating similar handling protocols .

Biological Activity

2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride (CAS Number: 1287752-72-0) is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety with a trifluoromethyl group. This unique structure contributes to its biological activity.

Molecular Formula: C₁₁H₈ClF₃N₂O₂S
Molecular Weight: 320.71 g/mol
SMILES Notation: CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)Cl

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors. For instance, related compounds have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters. This inhibition can enhance cognitive functions, particularly memory formation, by increasing levels of neurotransmitters such as dopamine .

Pharmacological Effects

The biological activities of this compound have been evaluated in several studies:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating pathways associated with neurodegeneration.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating potential applications in treating infections.
  • Herbicidal Activity : A related study reported good herbicidal activity against certain plant species, indicating its potential use in agricultural applications .

Case Studies

  • Memory Enhancement in Rodents : A study involving phenotypic screening highlighted that compounds structurally similar to this compound significantly improved memory retention in rodent models through CREB activation .
  • Inhibition of MAO-B : Another study focused on the lead optimization of compounds derived from this structure, showing that specific analogs exhibited high selectivity toward MAO-B, enhancing cognitive functions in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectivePotential enhancement of cognitive function
AntimicrobialInhibition of bacterial growth
HerbicidalEffective against certain weeds
Enzyme InhibitionSelective MAO-B inhibition

Q & A

Q. Critical Conditions :

  • Temperature control : Exothermic sulfonylation requires strict cooling to avoid decomposition.
  • Moisture-free environment : Sulfonyl chloride intermediates are hygroscopic; reactions must use dried solvents and inert atmospheres .
  • Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 eq.) ensures complete conversion .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Q. Answer :

  • Spectroscopy :
    • NMR : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR identify regiochemistry and confirm sulfonyl chloride formation (e.g., 19F^{19}\text{F} chemical shifts at δ -60 to -65 ppm for CF3_3) .
    • IR : Strong S=O stretches near 1370 cm1^{-1} and 1180 cm1^{-1} validate sulfonyl chloride functionality .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX) : Resolves molecular geometry and confirms substitution patterns. SHELXL refinement is critical for handling disorder in the trifluoromethyl group .

Q. Resolving Discrepancies :

  • Hydrogen bonding analysis : Graph set analysis (as per Etter’s rules) identifies packing motifs that may explain polymorphic variations in melting points or solubility .
  • DFT calculations : Compare experimental vs. computed 13C^{13}\text{C} NMR shifts to validate assignments .

How do the electronic effects of the trifluoromethyl group influence the compound's reactivity and intermolecular interactions in crystal packing?

Q. Answer :

  • Electron-withdrawing effect : The CF3_3 group reduces electron density on the pyrazole ring, enhancing electrophilic substitution reactivity at the thiophene sulfonyl chloride site .
  • Crystal packing :
    • Hydrogen bonding : The sulfonyl chloride acts as a hydrogen bond acceptor, forming C–H···O=S interactions with adjacent pyrazole C–H groups (graph set motif C11_1^1(6) ) .
    • Van der Waals interactions : The CF3_3 group contributes to dense packing via F···F contacts (3.2–3.5 Å), increasing thermal stability .

What computational methods are recommended to model the compound's electronic structure and predict its reactivity in novel reactions?

Q. Answer :

  • DFT (B3LYP/6-311+G(d,p)) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonyl chloride as a potential covalent inhibitor .
  • MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

How can contradictory biological activity data from different studies be systematically analyzed to determine structure-activity relationships?

Q. Answer :

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition) and normalize for variables like solvent (DMSO concentration) .
  • SAR studies :
    • CF3_3 positioning : Analogues with CF3_3 at pyrazole C-5 (vs. C-3) show 10-fold higher activity due to improved target binding .
    • Sulfonyl chloride vs. sulfonamide : Replace –SO2_2Cl with –SO2_2NH2_2 to test covalent vs. non-covalent inhibition mechanisms .
  • Crystallographic overlap : Superpose crystal structures with homologous targets (e.g., carbonic anhydrase) to identify steric clashes or favorable interactions .

What strategies mitigate decomposition of the sulfonyl chloride group during long-term storage or under reaction conditions?

Q. Answer :

  • Storage : Keep at -20°C in amber vials under argon, with molecular sieves (4Å) to absorb moisture .
  • Stabilizers : Add 1–5% thionyl chloride to regenerate –SO2_2Cl from hydrolyzed –SO2_2OH .
  • Reaction solvents : Use anhydrous THF or acetonitrile instead of protic solvents (e.g., methanol) to prevent hydrolysis .

How does the compound’s photostability impact its suitability for applications in photoactive materials?

Q. Answer :

  • UV-Vis studies : The thiophene-sulfonyl chloride absorbs at 290–320 nm (π→π* transitions), leading to photodegradation via C–S bond cleavage .
  • Stabilization : Encapsulate in cyclodextrins or coat with polyvinylpyrrolidone (PVP) to reduce UV exposure .
  • Applications : Limited to non-photoactive uses (e.g., non-optical sensors) unless modified with UV stabilizers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride
Reactant of Route 2
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride

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